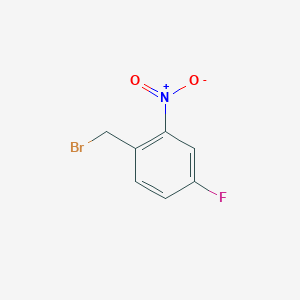

4-Fluoro-2-nitrobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRNHHKYVFAXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509231 | |

| Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76437-44-0 | |

| Record name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-Fluoro-2-nitrobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The most common and direct pathway for the synthesis of this compound involves a two-step process. The synthesis commences with the regioselective nitration of 4-fluorotoluene to yield the intermediate, 4-fluoro-2-nitrotoluene. This intermediate subsequently undergoes a free-radical benzylic bromination to produce the final product, this compound.

Step 1: Synthesis of 4-Fluoro-2-nitrotoluene

The critical first step is the regioselective nitration of 4-fluorotoluene. The directing effects of the methyl and fluoro groups on the aromatic ring can lead to the formation of isomeric byproducts. Therefore, controlling the reaction conditions is crucial to maximize the yield of the desired 2-nitro isomer. While various methods exist, including the use of solid acid catalysts to enhance regioselectivity, a common and effective laboratory-scale method involves the use of a standard nitrating mixture of nitric acid and sulfuric acid.[1][2][3]

An alternative, though less direct route, involves the synthesis from 2,4-dinitrotoluene.[4]

Experimental Protocol: Nitration of 4-Fluorotoluene

This protocol is a representative procedure for the nitration of 4-fluorotoluene.

Materials:

-

4-Fluorotoluene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

-

Add 4-fluorotoluene dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with stirring.

-

Extract the product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 4-fluoro-2-nitrotoluene.

Quantitative Data for the Synthesis of 4-Fluoro-2-nitrotoluene

| Parameter | Value | Reference |

| Starting Material | 4-Fluorotoluene | [1][2] |

| Product | 4-Fluoro-2-nitrotoluene | [5][6] |

| Yield | Varies depending on conditions and purification | [4] |

| Purity | >98% after purification | [5] |

| Appearance | Pale yellow liquid or solid | [2] |

| Melting Point | 31-35 °C | [2] |

| Boiling Point | 65-68 °C at 2 mmHg | [2] |

Step 2: Synthesis of this compound

The second step involves the benzylic bromination of 4-fluoro-2-nitrotoluene. This is a free-radical substitution reaction where a bromine atom replaces a hydrogen atom on the methyl group. Common methods for this transformation include the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photobromination with elemental bromine.[7][8]

Experimental Protocol: Benzylic Bromination of 4-Fluoro-2-nitrotoluene

The following protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-nitrotoluene using NBS and a radical initiator.

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

-

Heat the mixture to reflux and maintain reflux for several hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-nitrotoluene | [9] |

| Product | This compound | [10] |

| Yield | 60% (for an analogous reaction) | [9] |

| Purity | >97% after purification | [10] |

| Appearance | Liquid | [10] |

| Molecular Weight | 234.02 g/mol | [10] |

| Density | 1.689 g/mL at 25 °C | [10] |

| Refractive Index | n20/D 1.577 | [10] |

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

-

Bromination: N-bromosuccinimide is a lachrymator and should be handled with care in a fume hood. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions. This compound is expected to be a lachrymator and skin irritant.

-

General: All experimental procedures should be carried out by trained personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any chemical synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [guidechem.com]

- 5. 4-氟-2-硝基甲苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 67965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Wohl-Ziegler Reaction [organic-chemistry.org]

- 9. Synthesis routes of 2-Fluoro-4-nitrotoluene [benchchem.com]

- 10. This compound 76437-44-0 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0), a key intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and bromo-methyl functional groups. These groups contribute to its reactivity, making it a valuable reagent for introducing the 4-fluoro-2-nitrobenzyl moiety in the synthesis of more complex molecules. Its properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 76437-44-0 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Physical Form | Liquid at 25 °C | [1] |

| Boiling Point | 273 °C | [2] |

| Density | 1.689 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.577 | [1] |

| Solubility | Insoluble in water; likely soluble in common organic solvents such as ethanol, acetone, and ethers. | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The synthesis of this compound typically proceeds via a free-radical bromination of the methyl group of the precursor, 4-fluoro-2-nitrotoluene. This reaction is a standard method for producing benzyl bromides from activated toluene derivatives.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from established procedures for the synthesis of analogous nitrobenzyl bromides, such as p-nitrobenzyl bromide.

Objective: To synthesize this compound from 4-fluoro-2-nitrotoluene via free-radical bromination.

Materials:

-

4-fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

-

Radical initiator: Azobisisobutyronitrile (AIBN) or a UV/photolamp

-

Solvent: Anhydrous carbon tetrachloride (CCl₄) or Dichloroethane

-

5% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Recrystallization solvent (e.g., petroleum ether, ligroin, or ethanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel (or gas inlet), dissolve 4-fluoro-2-nitrotoluene in the chosen anhydrous solvent (e.g., CCl₄).

-

Initiation: Add a catalytic amount of AIBN to the solution. Alternatively, position a UV or high-wattage photolamp to irradiate the flask.

-

Bromination: Heat the mixture to reflux. Slowly add a solution of N-Bromosuccinimide (portion-wise) or liquid bromine (dropwise) over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux and to ensure the color of the bromine dissipates, indicating its consumption.

-

Reaction Monitoring: Continue heating under reflux for an additional 1-2 hours after the addition is complete. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.

-

Workup - Quenching and Washing: Cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct. Wash the organic solution sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product (a liquid or low-melting solid) can be purified. If it solidifies upon cooling, recrystallization from a suitable solvent like petroleum ether or ethanol can be performed to yield the purified this compound. If it remains an oil, purification may be achieved via column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

A Technical Guide to 4-Fluoro-2-nitrobenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-2-nitrobenzyl bromide, a key reagent and building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its applications, particularly in the context of fragment-based drug discovery.

Core Compound Information

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a bromomethyl group at position 1, a nitro group at position 2, and a fluorine atom at position 4.

CAS Number: 76437-44-0

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification and Properties

| Identifier | Value | Reference |

| IUPAC Name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | |

| CAS Number | 76437-44-0 | |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| Appearance | Liquid | |

| SMILES String | [O-]--INVALID-LINK--c1cc(F)ccc1CBr | |

| InChI Key | NBRNHHKYVFAXCZ-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Density | 1.689 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.577 |

| Storage Temperature | 2-8°C |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Acute Tox. 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Skin Corr. 1B | H314: Causes severe skin burns and eye damage. |

| Personal Protective Equipment | - | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Emergency Response | - | P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the methyl group of 4-fluoro-2-nitrotoluene. This method is analogous to the synthesis of other nitrobenzyl bromides. The following protocol is a representative procedure.

Experimental Protocol: Radical Bromination of 4-Fluoro-2-nitrotoluene

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the benzylic bromide and the electron-withdrawing nitro group. The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is valuable for introducing the 4-fluoro-2-nitrobenzyl moiety into various molecular scaffolds.

Role in Fragment-Based Drug Discovery (FBDD)

The incorporation of a fluorine atom makes this compound particularly interesting for fragment-based drug discovery (FBDD).[1] FBDD is a powerful method for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target.[2][3]

The presence of the ¹⁹F atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive technique for detecting the binding of fluorinated fragments to a target protein.[4][5] As there is no endogenous fluorine in biological systems, the ¹⁹F NMR signal provides a clean background for detecting binding events.

Caption: Conceptual workflow for FBDD using a fluorinated fragment.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its defined physicochemical properties, straightforward synthesis, and strategic placement of fluorine, nitro, and bromide functional groups make it a versatile building block. Its applicability in ¹⁹F NMR-based screening highlights its potential in modern drug discovery campaigns, offering a pathway to novel therapeutic agents. Proper handling and safety precautions are essential when working with this reactive compound.

References

- 1. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. mdpi.com [mdpi.com]

The Electrophilicity of the Benzylic Carbon in 4-Fluoro-2-nitrobenzyl bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzyl bromide is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the electrophilic nature of its benzylic carbon, which is significantly influenced by the electronic effects of the substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in this compound, supported by theoretical principles, comparative reactivity data, and detailed experimental protocols. Understanding the reactivity of this key functional group is crucial for designing efficient synthetic routes and for the development of new chemical entities.

The reactivity of benzyl halides is a well-established area of organic chemistry. The benzylic carbon can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms, as well as elimination and radical reactions. The stability of the benzylic carbocation or the transition state in these reactions is paramount and is heavily influenced by the electronic nature of the substituents on the benzene ring. In the case of this compound, the presence of a strongly electron-withdrawing nitro group at the ortho position and a moderately electron-withdrawing fluorine atom at the para position significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Theoretical Framework: Electronic Effects of Substituents

The electrophilicity of the benzylic carbon in this compound is a direct consequence of the inductive and resonance effects of the fluoro and nitro substituents.

-

Nitro Group (-NO(_2)) : The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Located at the ortho position, its -I effect polarizes the C-Br bond, increasing the partial positive charge on the benzylic carbon. More importantly, the -R effect delocalizes the electron density of the aromatic ring, further withdrawing electron density from the benzylic position. This electronic pull significantly stabilizes the transition state of an S(_N)2 reaction by accommodating the incoming negative charge of the nucleophile. In a potential S(_N)1 pathway, the nitro group would destabilize the formation of a benzylic carbocation.

-

Fluoro Group (-F) : The fluorine atom exhibits a dual electronic nature. It has a strong -I effect due to its high electronegativity and a weaker, opposing positive resonance effect (+R) due to its lone pairs of electrons. In the para position, the -I effect of fluorine outweighs its +R effect, resulting in a net electron-withdrawing character that further enhances the electrophilicity of the benzylic carbon, albeit to a lesser extent than the nitro group.

The combined electron-withdrawing nature of these two substituents makes the benzylic carbon of this compound a potent electrophile, favoring rapid reactions with a wide range of nucleophiles, predominantly through an S(_N)2 mechanism.

Data Presentation: Reactivity with Various Nucleophiles

The enhanced electrophilicity of this compound allows for efficient reactions with a variety of nucleophiles. The following table summarizes typical reaction conditions and outcomes, providing a comparative overview of its reactivity.

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Amine (Piperidine) | Piperidine | Ethanol or DMF | RT to Reflux | 1-(4-Fluoro-2-nitrobenzyl)piperidine | Good | [1][2][3] |

| Azide | Sodium Azide | DMF | RT | 1-(Azidomethyl)-4-fluoro-2-nitrobenzene | High | [4][5] |

| Cyanide | Potassium Cyanide | Ethanol | Reflux | (4-Fluoro-2-nitrophenyl)acetonitrile | Good | [6][7][8] |

| Thiolate | Sodium Thiophenoxide | Ethanol | RT | 4-Fluoro-2-nitrobenzyl phenyl sulfide | High | [9] |

| Alkoxide | Sodium Methoxide | Methanol | RT to Reflux | 1-(Methoxymethyl)-4-fluoro-2-nitrobenzene | Good | [10][11][12] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the radical bromination of nitrotoluenes.[13][14]

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl(_4)) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in CCl(_4).

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN (0.02-0.05 equivalents) to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated by irradiation with a UV lamp if necessary.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl(_4).

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

General Procedure for Nucleophilic Substitution Reactions

The following is a general protocol for the reaction of this compound with a nucleophile, exemplified by the reaction with an amine.

Materials:

-

This compound

-

Nucleophile (e.g., Piperidine, 2 equivalents)

-

Anhydrous solvent (e.g., DMF, Ethanol, or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the nucleophile (2 equivalents) to the solution. If the nucleophile is a salt (e.g., sodium azide), it can be added directly.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.

Mandatory Visualizations

Reaction Mechanism

Caption: S(_N)2 reaction mechanism at the benzylic carbon.

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The benzylic carbon of this compound is a highly electrophilic center, primed for facile nucleophilic substitution reactions. The synergistic electron-withdrawing effects of the ortho-nitro and para-fluoro substituents significantly enhance its reactivity, making it a versatile building block in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its electronic properties, a comparative look at its reactivity, and detailed protocols to aid researchers in its effective utilization. Further quantitative kinetic studies would provide a more precise measure of its electrophilicity and would be a valuable addition to the understanding of this important synthetic intermediate.

References

- 1. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Reactions of some benzylidene compounds with potassium cyanide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Page loading... [wap.guidechem.com]

- 10. homework.study.com [homework.study.com]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. prepchem.com [prepchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 4-Fluoro-2-nitrobenzyl bromide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical literature, synthesis, chemical properties, and applications of 4-Fluoro-2-nitrobenzyl bromide. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on practical experimental details and data.

Chemical and Physical Properties

This compound, with the CAS number 76437-44-0, is a substituted aromatic compound containing fluoro, nitro, and bromomethyl groups. These functional groups impart specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its key properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| CAS Number | 76437-44-0 |

| Appearance | Liquid |

| Density | 1.689 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.577 |

| Storage Temperature | 2-8°C |

Historical Synthesis

The general approach involves the reaction of 4-fluoro-2-nitrotoluene with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under ultraviolet (UV) irradiation.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on Analogous Syntheses)

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar nitrobenzyl bromides.[2][4]

Materials:

-

4-Fluoro-2-nitrotoluene

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Sodium bicarbonate solution (aqueous, saturated)

-

Water (deionized)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization or chromatography apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Alternatively, if using bromine, add it dropwise to the reaction mixture.

-

Initiation: Heat the mixture to reflux to initiate the radical reaction. If using a UV lamp, irradiate the flask while stirring at a suitable temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide (if NBS was used).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

-

Quantitative Data from Analogous Syntheses:

Based on historical data for the synthesis of related nitrobenzyl bromides, the following are expected outcomes:

| Parameter | Expected Value |

| Yield | 60-85% |

| Purity (after purification) | >98% |

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the benzylic bromide and the electronic properties imparted by the fluoro and nitro substituents. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5]

Role as a Synthetic Intermediate

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, allowing for the facile introduction of the 4-fluoro-2-nitrobenzyl moiety onto various nucleophiles such as amines, alcohols, thiols, and carbanions. This makes it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

The nitro group can be readily reduced to an amine, which can then be further functionalized, adding to the synthetic utility of this compound.

Signaling Pathway Diagram (Hypothetical Application)

While specific signaling pathways directly modulated by a molecule synthesized from this compound are proprietary to drug discovery programs, a hypothetical workflow for its use in generating a kinase inhibitor is presented below.

Caption: Synthetic pathway for a potential kinase inhibitor using this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Acute Toxicity (Oral), Skin Corrosion/Irritation.[1]

-

Signal Word: Danger.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

It is essential to consult the Safety Data Sheet (SDS) before handling this compound.

References

Spectroscopic Characterization of 4-Fluoro-2-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data from structurally similar compounds to serve as a valuable resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.8 | Singlet | 2H | -CH₂Br |

| ~ 7.4 | Triplet | 1H | Ar-H |

| ~ 7.6 | Doublet of Doublets | 1H | Ar-H |

| ~ 8.0 | Doublet of Doublets | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 28 | -CH₂Br |

| ~ 115 (d, J ≈ 25 Hz) | C-F |

| ~ 120 (d, J ≈ 2 Hz) | Ar-C |

| ~ 130 (d, J ≈ 8 Hz) | Ar-C |

| ~ 140 (d, J ≈ 3 Hz) | Ar-C |

| ~ 150 | Ar-C-NO₂ |

| ~ 162 (d, J ≈ 250 Hz) | Ar-C-F |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1585 | Medium-Strong | Aromatic C=C stretch |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1475 - 1450 | Medium | Aromatic C=C stretch |

| 1360 - 1345 | Strong | Symmetric NO₂ stretch |

| 1250 - 1200 | Strong | C-F stretch |

| 1200 - 1150 | Medium | C-Br stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 233/235 | ~50 / ~50 | [M]⁺ (Molecular ion with Br isotopes) |

| 154 | High | [M - Br]⁺ |

| 136 | Moderate | [M - Br - H₂O]⁺ or [M - Br - NO]⁺ |

| 108 | Moderate | [M - Br - NO₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film : If the sample is a low-melting solid or a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

-

Ionization :

-

Electron Ionization (EI) : For volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI) : For less volatile or thermally labile compounds. The sample solution is sprayed through a high-voltage capillary.

-

-

Mass Analysis : Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Unlocking Synthetic Versatility: Potential Research Areas for 4-Fluoro-2-nitrobenzyl bromide

For Immediate Release

Shanghai, China – December 27, 2025 – 4-Fluoro-2-nitrobenzyl bromide, a versatile aromatic compound, is poised to enable significant advancements across diverse fields of chemical research, from drug discovery to materials science. This in-depth technical guide explores its core properties and outlines promising avenues for future investigation, providing researchers, scientists, and drug development professionals with a comprehensive resource to harness its synthetic potential.

Core Properties of this compound

This compound is a substituted toluene derivative characterized by the presence of a fluorine atom, a nitro group, and a bromo-methyl group on the benzene ring. These functional groups impart a unique reactivity profile, making it a valuable reagent in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrFNO₂ | --INVALID-LINK-- |

| Molecular Weight | 234.02 g/mol | --INVALID-LINK-- |

| CAS Number | 76437-44-0 | --INVALID-LINK-- |

| Appearance | Not specified, likely a solid | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |

Potential Research Areas and Applications

The unique structural features of this compound open up several exciting research avenues.

Photolabile Protecting Groups in "Caged" Compounds

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. Upon irradiation with UV light, the nitro group induces a photochemical reaction that cleaves the benzylic carbon-heteroatom bond, releasing a protected molecule. This light-induced release allows for precise spatial and temporal control over the availability of biologically active substances.

Potential Research:

-

Synthesis of Caged Bioactive Molecules: this compound can be used to "cage" a wide variety of biologically active molecules, including neurotransmitters, signaling molecules, and drugs. The fluorine substituent may influence the photochemical properties, such as the quantum yield and wavelength of cleavage, offering opportunities to fine-tune the release characteristics.

-

Orthogonal Deprotection Strategies: The photolabile nature of the 4-fluoro-2-nitrobenzyl group allows for its removal under neutral conditions with light, making it orthogonal to many acid- and base-labile protecting groups used in complex multi-step syntheses.

Experimental Protocol: General Procedure for the Protection of Alcohols

A solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) is treated with a base (e.g., sodium hydride, 1.1 eq.) at 0 °C. After stirring for 30 minutes, this compound (1.1 eq.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Experimental Protocol: General Procedure for Photocleavage

A solution of the 4-fluoro-2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) is irradiated with a UV lamp (typically around 350-365 nm) at room temperature. The progress of the deprotection is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the deprotected product is isolated. The quantum yield of the cleavage can be determined using appropriate actinometry.

Synthesis of Biologically Active Heterocycles

Benzyl bromides are common alkylating agents used in the synthesis of N- and O-substituted heterocyclic compounds. Many heterocyclic scaffolds, such as quinolines, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.

Potential Research:

-

N-Alkylation of Heterocyclic Cores: this compound can be used to alkylate the nitrogen atom of various heterocyclic rings (e.g., imidazoles, triazoles, pyridines) to generate novel derivatives. The electron-withdrawing nitro group can influence the reactivity of the benzyl bromide and the properties of the final products.

-

Synthesis of Novel Quinolines: The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not a direct application, derivatives of this compound could be elaborated into precursors for such syntheses.

Experimental Protocol: General Procedure for N-Alkylation of a Heterocycle

To a solution of the heterocycle (1.0 eq.) in a polar aprotic solvent such as DMF, a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes before the addition of this compound (1.1 eq.). The reaction is then heated (e.g., to 60-80 °C) and monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Linker for Solid-Phase Synthesis and Medicinal Chemistry

The benzylic bromide functionality allows for the attachment of this moiety to a solid support or to a molecule of interest, acting as a linker. The nitro group can be subsequently reduced to an amine, providing a handle for further derivatization.

Potential Research:

-

Solid-Phase Synthesis of Peptidomimetics: The compound can be used to link the first amino acid or a scaffold to a solid support in the synthesis of peptides or peptidomimetics.[1] The final product can be cleaved from the resin under specific conditions.

-

Bifunctional Linkers: The nitro group can be reduced to an amine, which can then be functionalized, creating a bifunctional linker. This would allow for the conjugation of two different molecular entities, a strategy often employed in the development of antibody-drug conjugates (ADCs) and PROTACs.

Derivatizing Agent for HPLC Analysis

Derivatization is a technique used in chromatography to modify an analyte to improve its separation and detection. Benzyl bromides can react with functional groups like carboxylic acids and amines to form derivatives with enhanced UV absorbance or fluorescence, facilitating their detection by HPLC.

Potential Research:

-

Analysis of Biomolecules: this compound could be explored as a pre-column derivatizing agent for the analysis of amino acids, fatty acids, or other biomolecules containing carboxylic acid or amine functionalities.[2][3] The nitro group provides a strong chromophore for UV detection.

Synthesis and Reactivity

This compound is typically synthesized from 4-fluoro-2-nitrotoluene via radical bromination of the benzylic position using reagents like N-bromosuccinimide (NBS) and a radical initiator.

The reactivity of the benzylic bromide is enhanced by the electron-withdrawing nitro group, making it a good substrate for SN2 reactions with a variety of nucleophiles, including alcohols, phenols, amines, and thiols.

Safety Information

This compound is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising building block with significant potential in several areas of chemical research. Its utility as a photolabile protecting group, a precursor for biologically active heterocycles, a linker in solid-phase synthesis, and a derivatizing agent for analytical applications warrants further investigation. The experimental protocols and research directions outlined in this guide provide a solid foundation for scientists to explore and exploit the unique properties of this versatile compound.

References

In-Depth Technical Guide: Safety, Handling, and Storage of 4-Fluoro-2-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0). The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a corrosive substance and is harmful if swallowed.[1] Contact with skin or eyes can cause severe burns.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

Source: Sigma-Aldrich[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 76437-44-0 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Appearance | Liquid |

| Density | 1.689 g/mL at 25 °C |

| Boiling Point | 273 °C |

| Flash Point | 113 °C |

| Refractive Index | n20/D 1.577 |

| Storage Temperature | 2-8°C |

Sources: Sigma-Aldrich, ChemicalBook[1][2]

Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

-

Container: Keep the container tightly closed.

-

Location: Store in a dry, well-ventilated area designated for corrosive materials.

-

Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collection: Place the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

Experimental Protocol: General Handling in a Laboratory Setting

The following is a general protocol for handling this compound in a research setting. This should be adapted to the specifics of your experiment. A similar protocol is used for the synthesis of related compounds like 4-nitrobenzyl bromide.

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Confirm that an eyewash station and safety shower are accessible and operational.

-

Assemble all necessary glassware and equipment.

-

Don all required PPE (safety goggles, face shield, gloves, lab coat).

-

-

Reagent Handling:

-

Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Use a syringe or a cannula for transferring the liquid to minimize exposure to air and prevent spills.

-

If weighing is necessary, do so in a tared, sealed container.

-

-

Reaction:

-

Perform all manipulations within the fume hood.

-

If the reaction is exothermic, have a cooling bath ready.

-

Keep the reaction vessel closed to the extent possible.

-

-

Work-up and Purification:

-

Quench the reaction carefully, potentially in an ice bath.

-

Handle all washes and extractions within the fume hood.

-

Be mindful of potential pressure buildup during extractions.

-

-

Waste Disposal:

-

Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.

-

Do not pour any waste down the drain.

-

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.

References

Theoretical Exploration of the Electronic Landscape of 4-Fluoro-2-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Fluoro-2-nitrobenzyl bromide, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental or computational studies in the current body of scientific literature, this paper establishes a robust predictive framework. By leveraging well-established computational methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we extrapolate the electronic properties of the title compound. This guide details the anticipated molecular geometry, vibrational frequencies, and frontier molecular orbital characteristics, offering valuable insights for researchers engaged in the rational design of novel therapeutics and chemical entities. All data presented herein is predictive and based on analyses of structurally analogous compounds.

Introduction

This compound is a substituted aromatic compound featuring a combination of electron-withdrawing and activating groups. The interplay between the inductive effect of the fluorine atom, the strong resonance and inductive electron-withdrawing nature of the nitro group, and the reactivity of the benzyl bromide moiety makes its electronic structure a subject of significant interest. Understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines a theoretical protocol for such an investigation and presents the expected outcomes based on established principles of computational chemistry.

Proposed Computational Methodology

To elucidate the electronic structure of this compound, a series of quantum chemical calculations are proposed. These methods are standard in the field for molecules of this nature.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is crucial as the electronic properties are highly dependent on the spatial arrangement of the atoms.

-

Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) theory.

-

Basis Set: 6-311++G(d,p) is a suitable choice, providing a good balance between computational cost and accuracy for this class of molecules.

-

Procedure: The geometry is optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true minimum and provides a theoretical infrared (IR) and Raman spectrum that can be compared with future experimental data.

-

Method: DFT (B3LYP/6-311++G(d,p)) and HF (6-311++G(d,p)).

-

Output: A list of vibrational modes and their corresponding frequencies. These are typically scaled by a known factor to account for anharmonicity and the approximations inherent in the theoretical methods.

Electronic Structure Analysis

The core of the theoretical investigation lies in the analysis of the electronic properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

-

Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative view of the electron distribution and the effects of the electron-withdrawing and donating groups.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack.

Predicted Electronic Properties and Data

Based on theoretical studies of similar nitroaromatic and fluorinated compounds, we can predict the key electronic and structural parameters for this compound.

Predicted Optimized Geometrical Parameters

The following table summarizes the expected bond lengths and angles.

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Predicted Value (HF/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C-Br | ~ 1.95 | ~ 1.94 |

| C-F | ~ 1.35 | ~ 1.33 |

| C-N (nitro) | ~ 1.48 | ~ 1.47 |

| N-O (nitro) | ~ 1.23 | ~ 1.21 |

| C-C (aromatic) | ~ 1.39 - 1.41 | ~ 1.38 - 1.40 |

| Bond Angles (°) | ||

| C-C-Br | ~ 110 | ~ 110 |

| C-C-F | ~ 118 | ~ 118 |

| C-C-N | ~ 119 | ~ 119 |

| O-N-O | ~ 124 | ~ 124 |

Predicted Frontier Molecular Orbital Energies

The HOMO and LUMO energies are crucial indicators of chemical reactivity.

| Parameter | Predicted Energy (eV) |

| HOMO | ~ -7.0 to -8.0 |

| LUMO | ~ -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

A significant HOMO-LUMO gap suggests that the molecule is kinetically stable. The electron density of the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO is anticipated to be distributed over the nitro group and the aromatic ring.

Predicted Mulliken Atomic Charges

The partial charges on key atoms indicate the electronic effects of the substituents.

| Atom | Predicted Partial Charge (e) |

| Br | Negative (~ -0.1 to -0.2) |

| F | Negative (~ -0.3 to -0.4) |

| N (nitro) | Positive (~ +0.5 to +0.6) |

| O (nitro) | Negative (~ -0.3 to -0.4) |

| C (attached to Br) | Positive (~ +0.1 to +0.2) |

| C (attached to F) | Positive (~ +0.2 to +0.3) |

| C (attached to NO2) | Positive (~ +0.1 to +0.2) |

Visualizations

The following diagrams illustrate the proposed workflow and the expected electronic influences within the molecule.

Caption: A generalized workflow for the computational investigation of chemical reactivity.

Caption: Diagram illustrating the predicted electronic substituent effects.

Conclusion

This technical guide has outlined a theoretical framework for the investigation of the electronic structure of this compound. While direct experimental data is currently unavailable, the proposed computational methodologies, including DFT and HF calculations, provide a reliable means of predicting its molecular geometry, vibrational spectra, and key electronic properties. The predicted data suggests that the molecule's reactivity will be significantly influenced by the strong electron-withdrawing nature of the nitro and fluoro groups, creating distinct regions of electrophilic and nucleophilic potential. This in-silico analysis serves as a valuable starting point for future experimental work and for the rational design of molecules incorporating the 4-fluoro-2-nitrobenzyl scaffold. Researchers are encouraged to perform these calculations to obtain precise values for their specific research applications.

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-2-nitrobenzyl Bromide as a Protecting Group for Alcohols and Phenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective cleavage under mild conditions. The 4-fluoro-2-nitrobenzyl (FNB) group has emerged as a valuable photolabile protecting group for alcohols and phenols. The presence of the nitro group in the ortho position allows for selective removal by photolysis, offering spatial and temporal control over deprotection. Furthermore, the fluorine substituent can modulate the electronic properties and reactivity of the protecting group. This document provides detailed application notes and protocols for the use of 4-fluoro-2-nitrobenzyl bromide as a protecting group for hydroxyl functionalities.

Properties of this compound

| Property | Value |

| Chemical Name | 1-(Bromomethyl)-4-fluoro-2-nitrobenzene |

| CAS Number | 76437-44-0 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) |

Protection of Alcohols and Phenols

The introduction of the 4-fluoro-2-nitrobenzyl group onto an alcohol or phenol is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

General Experimental Protocol for FNB Protection

A general procedure for the protection of an alcohol or phenol is as follows:

-

Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C and add a base (1.1 to 1.5 equivalents) portion-wise. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For phenols, weaker bases are generally sufficient.

-

Addition of FNB Bromide: To the resulting alkoxide or phenoxide solution, add a solution of this compound (1.1 to 1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example: Synthesis of 3-[(4-Fluoro-2-nitrobenzyl)oxy]oxetane[1][2]

To a solution of oxetan-3-ol (1.0 g, 13.5 mmol) in anhydrous DMF (20 mL) at 0 °C was added sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portion-wise. The mixture was stirred at 0 °C for 30 minutes. A solution of this compound (3.16 g, 13.5 mmol) in anhydrous DMF (10 mL) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica, 5:1 hexane/EtOAc) to afford 3-[(4-fluoro-2-nitrobenzyl)oxy]oxetane as a yellow oil.

Deprotection of 4-Fluoro-2-nitrobenzyl Ethers

The cleavage of the FNB protecting group can be accomplished through two primary methods: photolytic cleavage and chemical reduction followed by cleavage.

Photochemical Deprotection (Photolysis)

The ortho-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light (typically in the range of 350-365 nm), an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and release of the free alcohol or phenol. The byproducts are typically 4-fluoro-2-nitrosobenzaldehyde. This method is particularly advantageous for applications requiring spatial and temporal control of deprotection, such as in biological systems or materials science.

-

Solution Preparation: Dissolve the 4-fluoro-2-nitrobenzyl protected alcohol or phenol in a suitable solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be optimized based on the substrate and the path length of the irradiation vessel.

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at a controlled temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Once the deprotection is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography or crystallization to separate the desired alcohol/phenol from the nitrosobenzaldehyde byproduct.

Chemical Deprotection

While photolysis is the most common method for cleaving nitrobenzyl ethers, chemical methods can also be employed. These typically involve reduction of the nitro group to an amino group, which facilitates the cleavage of the benzyl ether.

A common method for the cleavage of p-nitrobenzyl ethers in peptide synthesis involves reduction of the nitro group, which can be adapted for the 4-fluoro-2-nitrobenzyl group.

-

Dissolution: Dissolve the FNB-protected alcohol or phenol in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Reduction: Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Filtration and Cleavage: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. The resulting aminobenzyl ether may cleave spontaneously or require mild acidic workup to release the free alcohol/phenol.

-

Purification: After removal of the solvent, the crude product can be purified by standard methods such as column chromatography.

Summary of Quantitative Data

Due to the limited specific literature on this compound, the following table provides generalized conditions based on protocols for similar nitrobenzyl protecting groups. Researchers should optimize these conditions for their specific substrates.

| Step | Reagent/Condition | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Protection | This compound, NaH | DMF | 0 to RT | 12-24 | 70-95 |

| Protection | This compound, K₂CO₃ | DMF/Acetonitrile | RT to 80 | 4-12 | 65-90 |

| Photolytic Deprotection | UV light (350-365 nm) | Acetonitrile/Methanol | RT | 0.5-4 | 75-95 |

| Reductive Deprotection | H₂, 10% Pd/C | Methanol/Ethanol | RT | 1-6 | 80-98 |

Conclusion

The 4-fluoro-2-nitrobenzyl group is a versatile photolabile protecting group for alcohols and phenols. Its introduction via Williamson ether synthesis is straightforward, and its cleavage can be achieved with high efficiency and selectivity using UV light. This photochemical deprotection allows for precise control, making it a valuable tool in complex syntheses and chemical biology. While chemical deprotection methods exist, photolysis remains the hallmark of this protecting group's utility. The protocols and data presented herein provide a comprehensive guide for the application of this compound in organic synthesis. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for N-Alkylation of Amines with 4-Fluoro-2-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 4-Fluoro-2-nitrobenzyl bromide, a versatile reagent in the synthesis of complex organic molecules. The presence of the nitro and fluoro groups on the benzyl moiety influences its reactivity and provides a handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis for the construction of carbon-nitrogen bonds. The reaction of amines with benzyl halides, such as this compound, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

The electron-withdrawing nitro group at the ortho position and the fluoro group at the para position of the benzyl bromide enhance the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by the amine. However, the sterically bulky ortho-nitro group can also influence the reaction rate. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. While a specific material safety data sheet (MSDS) was not found, data for structurally similar compounds such as 2-nitrobenzyl bromide and various fluorobenzyl bromides indicate that it should be handled with caution.

-

Hazard Statements: Likely to be corrosive and a lachrymator (causes tearing). May cause severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound can be represented by the following general scheme:

Caption: General Reaction Scheme for N-Alkylation.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of an amine with this compound. The specific conditions, such as the choice of base, solvent, and temperature, may require optimization depending on the reactivity of the amine substrate.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

-

Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent (e.g., ACN or DMF, to make a 0.1-0.5 M solution).

-

Add the base (1.5-2.0 eq). For a solid base like K₂CO₃, ensure vigorous stirring.

-

Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

If a solid base was used, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Perform an aqueous work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated amine.

Experimental Workflow